molecular formula C17H15NO2 B11852851 2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione

2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione

Cat. No.: B11852851
M. Wt: 265.31 g/mol
InChI Key: NYHAFSXDIMHOSI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a substituted benzyl group at the nitrogen atom of the isoindoline-1,3-dione core. Its structure includes two methyl groups at the 2- and 4-positions of the benzyl moiety, distinguishing it from other analogs. This compound is synthesized via condensation reactions between phthalic anhydride and substituted benzylamines, as exemplified in studies involving structurally related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3

InChI Key

NYHAFSXDIMHOSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction employs Pd(OAc)₂ (5–10 mol%) with phosphine ligands (e.g., PPh₃ or PCy₃) in toluene at 95°C under 1 atm of CO. Cs₂CO₃ acts as a base, facilitating deprotonation of the amine intermediate. The catalytic cycle involves oxidative addition of the o-iodobenzoate to Pd(0), CO insertion, and nucleophilic attack by the amine to form the imide.

Key parameters include:

  • Ligand selection : Bulky ligands like PCy₃ improve yields (76–80%) by stabilizing Pd intermediates.

  • Solvent effects : Toluene outperforms polar solvents like DMF due to better CO solubility.

  • Amine stoichiometry : A 1.2:1 ratio of 2,4-dimethylbenzylamine to o-iodobenzoate minimizes side products.

For 2-(2,4-dimethylbenzyl)isoindoline-1,3-dione, this method achieves isolated yields of 72–78% .

Cyclocondensation of Phthalic Anhydride Derivatives

A classical approach involves heating phthalic anhydride with 2,4-dimethylbenzylamine in acetic acid or under solvent-free conditions. This method is cost-effective but requires high temperatures (120–150°C) and extended reaction times (12–24 h).

Functional Group Compatibility

The reaction tolerates electron-donating groups (e.g., methyl) on the benzylamine, though steric hindrance from the 2,4-dimethyl group reduces yields to 65–70% . Acid catalysts (e.g., H₂SO₄) or microwave irradiation (30 min at 150°C) can enhance efficiency.

Photocatalytic Imidation Using N-Chlorophthalimide

Recent advances in photoredox catalysis enable the synthesis of phthalimides under mild conditions. In this method, N-chlorophthalimide reacts with 2,4-dimethylbenzylamine in acetonitrile under visible light (20 W CFL) using [fac-Ir(dFppy)₃] as a photocatalyst.

Reaction Dynamics

The mechanism proceeds via single-electron transfer (SET) from the photocatalyst to N-chlorophthalimide, generating a phthalimidyl radical. This intermediate couples with the amine, followed by oxidation to form the imide.

  • Yield : 38–45% on gram scale.

  • Advantages : Ambient temperature, no CO requirement.

  • Limitations : Lower yields due to competing radical pathways.

Alkylation of Phthalimide Salts

Adapting methods from N-methylphthalimide synthesis, potassium phthalimide reacts with 2,4-dimethylbenzyl bromide in DMF using a tertiary amine (e.g., DABCO) as a catalyst.

Process Optimization

  • Solvent : DMF facilitates nucleophilic substitution.

  • Catalyst : DABCO (20 mol%) enhances reaction rates by deprotonating the phthalimide.

  • Yield : 60–68% after recrystallization.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeConditionsScalability
Palladium catalysis72–7824 h95°C, 1 atm COHigh
Cyclocondensation65–7012–24 h120–150°CModerate
Photocatalysis38–4524 hAmbient, visible lightLow
Alkylation60–686–8 h80°C, DMFModerate

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups to the benzyl moiety .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that derivatives of isoindoline-1,3-dione, including 2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione, exhibit promising anticancer properties. For instance, studies have shown that certain isoindole derivatives can inhibit the proliferation of human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, with some compounds demonstrating IC50 values comparable to established anticancer drugs like thalidomide .

Antimicrobial Properties:
The compound has shown significant antimicrobial activity against various pathogens. In vitro studies revealed that it possesses a free radical scavenging effect and exhibits potent activity against Leishmania tropica, outperforming traditional treatments like Glucantime . The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole moiety can enhance its antimicrobial efficacy .

Analgesic and Anti-inflammatory Effects:
Recent evaluations have highlighted the analgesic and anti-inflammatory properties of isoindoline derivatives. For example, certain N-substituted derivatives demonstrated pronounced analgesic effects with low toxicity profiles. This suggests potential for developing new pain relief medications based on these compounds .

Case Study 1: Anticancer Activity

A study conducted on a series of isoindole derivatives demonstrated their ability to induce apoptosis in cancer cells. The research utilized both in vitro assays and molecular docking studies to elucidate the binding affinity of these compounds to target proteins involved in cancer progression. The findings indicated that this compound exhibited significant cytotoxicity against Caco-2 cells with an IC50 value of 0.080 μmol/mL .

Case Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties of isoindoline derivatives revealed that this compound has a strong inhibitory effect against both Gram-positive and Gram-negative bacteria. The study compared its effectiveness to gentamicin and found comparable inhibition zones at equivalent concentrations .

Summary of Findings

ApplicationFindings
Anticancer Induces apoptosis in Caco-2 and HCT-116 cells; IC50 = 0.080 μmol/mL compared to thalidomide .
Antimicrobial Effective against Leishmania tropica; superior to Glucantime in some cases .
Analgesic/Anti-inflammatory Low toxicity; significant analgesic effects observed in vivo .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Methyl and methoxy-substituted derivatives generally have lower melting points (e.g., 150–195°C) compared to halogenated analogs (e.g., 185–265°C) due to reduced molecular symmetry .
  • Spectroscopic Data : All compounds show characteristic IR peaks at 1700–1780 cm⁻¹ (C=O stretching) and NMR signals consistent with aromatic protons (δ 7.0–8.1 ppm) .

Research Findings and Implications

  • Synthetic Optimization : Lower yields for methyl-substituted analogs suggest a need for improved catalysts (e.g., phase-transfer catalysts) to enhance reaction efficiency .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups enhance antimicrobial and antiamnesic activities, while bulky substituents (e.g., 2,4-dimethyl) may improve lipophilicity and blood-brain barrier penetration .
  • Unmet Needs: The target compound lacks detailed biological data compared to its analogs.

Biological Activity

2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that modify the isoindoline structure to enhance its biological activity. Research indicates that halogenation of the isoindole moiety can increase its effectiveness against various pathogens and cancer cells .

Antimicrobial Activity

Studies have shown that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial properties. For instance:

  • Inhibition Zones : Compounds derived from isoindoline-1,3-dione demonstrated inhibition zones comparable to standard antibiotics like gentamicin against Gram-positive and Gram-negative bacteria .
  • Leishmania tropica : The compound has shown high efficacy against Leishmania tropica with an IC50 value of 0.0478 μmol/mL, outperforming first-line treatments like Glucantime .
CompoundTarget PathogenIC50 (μmol/mL)Comparison
This compoundLeishmania tropica0.0478More effective than Glucantime
Other Isoindoline DerivativesVarious BacteriaVariesComparable to Gentamicin

Anticancer Activity

The anticancer potential of this compound is notable:

  • Cell Lines : It has shown antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. The treatment induces apoptosis and arrests the cell cycle progression .
  • Structure-Activity Relationship (SAR) : Analysis suggests that lipophilic properties significantly enhance the compound's anticancer activity .
Cell LineActivity TypeIC50 (μmol/mL)
Caco-2AntiproliferativeVaries
HCT-116Apoptosis InductionVaries

Antioxidant Activity

The compound exhibits antioxidant properties through free radical scavenging. The most effective derivative reported had an IC50 value of 1.174 μmol/mL in scavenging assays .

Case Studies

Recent studies have provided insights into the biological activities of isoindoline derivatives:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of synthesized isoindoline derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated comparable activity to established treatments .
  • Neuroprotective Effects : Other derivatives showed neuroprotective effects against oxidative stress in neuronal cell models, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What are the standard synthesis protocols for 2-(2,4-dimethylbenzyl)isoindoline-1,3-dione and its derivatives?

The compound and its analogs are synthesized via nucleophilic substitution reactions. For example:

  • Starting material : 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with substituted benzylamines (e.g., 2,4-dimethylbenzylamine) in n-propanol under reflux with pyridine as a catalyst .
  • Reaction optimization : Yields vary (26–36%) depending on the substituents on the benzylamine. Electron-donating groups (e.g., methoxy) may enhance reactivity compared to bulky or electron-withdrawing groups .
  • Characterization : Confirm structure via 1H^1H and 13C^{13}C NMR, with key signals at δ 3.5–4.5 ppm (methylene protons) and 165–170 ppm (carbonyl carbons). Purity is assessed via HPLC or TLC .

Q. How are physicochemical properties of this compound profiled for drug discovery?

Key parameters include:

  • Lipophilicity : LogP (1.73) calculated experimentally or via software to predict membrane permeability .
  • Polar surface area (PSA) : 54.45 Ų, indicating potential blood-brain barrier penetration .
  • Thermal stability : Melting point (155–158°C) and decomposition temperature (>191°C) are determined via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How is X-ray crystallography used to resolve structural ambiguities?

  • Crystal packing : The isoindoline-1,3-dione core is planar (RMSD 0.0154 Å), with a dihedral angle of ~87° relative to the benzyl ring, influencing molecular conformation and intermolecular interactions .
  • Bond lengths : C=O bonds (1.20–1.21 Å) and C–F bonds (1.35 Å) are consistent with related derivatives, validating computational models .
  • Hydrogen bonding : O–H···O and N–H···O interactions stabilize the crystal lattice, as observed in analogs like 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione .

Q. What methodologies assess biological activity (e.g., enzyme inhibition)?

  • Tyrosinase inhibition :
    • Assay : Measure IC50_{50} using L-DOPA as a substrate in mushroom tyrosinase assays. Competitive inhibition kinetics (e.g., KiK_i values) are derived from Lineweaver-Burk plots .
    • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with the enzyme’s active site, highlighting hydrogen bonds with His263 and hydrophobic contacts with Phe264 in tyrosinase .
  • Antiproliferative activity :
    • Cell viability : Test against cancer lines (e.g., MDA-MB-231, SKHep-1) via MTT assays. Derivatives with halogen substituents show enhanced activity (IC50_{50} < 30 μM) .

Q. How are reaction conditions optimized for scale-up?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce yields due to side reactions. n-Propanol balances reactivity and cost .
  • Catalyst screening : Pyridine outperforms DMAP in epoxide ring-opening reactions, minimizing byproducts like dimerized intermediates .
  • Substituent tuning : 2,4-Dimethyl groups on the benzylamine enhance steric accessibility, increasing reaction rates compared to dichloro-substituted analogs .

Q. What computational tools predict structure-activity relationships (SAR)?

  • QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic parameters (e.g., Hammett constants) with bioactivity. Substituents at the 2,4-positions of the benzyl group correlate with tyrosinase inhibition .
  • ADMET prediction : SwissADME or pkCSM estimate bioavailability (%F > 50%) and toxicity (e.g., Ames test negativity) for lead optimization .

Q. How are advanced analytical techniques applied in purity assessment?

  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 308.1) and fragments (e.g., loss of CO groups at m/z 252) .
  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 7.5–8.0 ppm) .

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